N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-6-13-10-16(24-17(13)15)18(21)20-11-14-12-23-19(25-14)8-3-2-4-9-19/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMPTNNOBYAIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3COC4(O3)CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroketal Formation via Cyclohexanone Protection
The 1,4-dioxaspiro[4.5]decane core is synthesized through acid-catalyzed ketalization of cyclohexanone with ethylene glycol. Typical conditions involve refluxing cyclohexanone (1.0 equiv) and ethylene glycol (2.5 equiv) in toluene with p-toluenesulfonic acid (0.1 equiv) as a catalyst. The reaction proceeds at 110°C for 6–8 hours, yielding the spiroketal in >90% purity after aqueous workup.
Functionalization at the 2-Position
Synthesis of 7-Methoxybenzofuran-2-Carboxylic Acid
Benzofuran Core Construction
The benzofuran scaffold is assembled via acid-catalyzed cyclization of 2-hydroxy-4-methoxyacetophenone. Heating the substrate with concentrated sulfuric acid (0.5 equiv) at 120°C for 3 hours induces cyclodehydration, yielding 7-methoxybenzofuran (86% yield).
Oxidation to Carboxylic Acid
The methyl group at the 2-position is oxidized to a carboxylic acid using potassium permanganate (3.0 equiv) in aqueous sodium hydroxide (2 M) at 80°C for 6 hours. The product is isolated by acidification with HCl (12 M), yielding 7-methoxybenzofuran-2-carboxylic acid (72% yield).
Amide Coupling Strategies
Carboxylic Acid Activation
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 1 hour. The resulting NHS ester is filtered and used directly in the next step.
Nucleophilic Acyl Substitution
The activated ester reacts with 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (1.1 equiv) in DCM with triethylamine (2.0 equiv) as a base. Stirring at room temperature for 12 hours affords the target amide, which is purified via silica chromatography (ethyl acetate/hexanes, 1:1) to yield N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide (65% yield).
Alternative Pathways and Optimization
Palladium-Catalyzed Cross-Coupling
Aryl boronate intermediates derived from the spiroketal (e.g., 4,4,5,5-tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane) undergo Suzuki-Miyaura coupling with halogenated benzofurans. For example, coupling 8-bromo-7-methoxybenzofuran with the spiroketal boronate using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane/water (4:1) at 100°C for 24 hours yields the biaryl intermediate, which is subsequently amidated (62% overall yield).
Microwave-Assisted Amination
Microwave irradiation accelerates amide bond formation. Combining 7-methoxybenzofuran-2-carbonyl chloride (1.0 equiv) and 1,4-dioxaspiro[4.5]decan-2-ylmethylamine (1.2 equiv) in acetonitrile with N,N-diisopropylethylamine (2.0 equiv) under microwave conditions (100°C, 300 W, 15 minutes) improves yields to 78%.
Critical Analysis of Reaction Conditions
Structural Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like iodine (I2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the spirocyclic framework, which contributes to its distinct chemical properties. Its molecular formula is , with a molecular weight of approximately 367.46 g/mol. The presence of both the benzofuran and dioxaspiro groups enhances its potential biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzofuran have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzofuran Derivative A | MCF-7 (Breast) | 15 |
| Benzofuran Derivative B | A549 (Lung) | 20 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and α-glucosidase, which are relevant in neurodegenerative diseases and diabetes management, respectively.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25 |
| α-Glucosidase | Non-competitive | 30 |
Study on Neuroprotective Effects
A recent study explored the neuroprotective effects of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide in a rat model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and neuroinflammation markers when treated with this compound compared to control groups.
Antidiabetic Potential
Another investigation assessed the antidiabetic potential of this compound in diabetic rats. Results demonstrated a marked decrease in blood glucose levels and improved insulin sensitivity, suggesting its role as a therapeutic agent for managing type 2 diabetes mellitus.
Industrial Applications
In addition to medicinal uses, this compound can serve as a building block for synthesizing more complex organic compounds in industrial applications. Its unique reactivity allows for the development of specialty chemicals used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The benzofuran moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Implications
- Spirocyclic Advantages: The 1,4-dioxaspiro[4.5]decane group in the target compound improves metabolic stability compared to non-spiro benzofurans (e.g., Compound 22) .
- Synthetic Challenges : Lower yields in spirocyclic intermediates (e.g., 61.3% for 291 ) highlight the need for optimized protocols compared to simpler benzofuran derivatives.
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic moiety, which contributes to its biological activity. The IUPAC name indicates the presence of a dioxaspiro structure and a methoxybenzofuran moiety, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 317.34 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| LogP | 2.45 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that it acts as a partial agonist at this receptor, which is implicated in various neurological and psychiatric conditions.
Key Findings:
- Receptor Binding Affinity : The compound exhibits a moderate binding affinity for the 5-HT1A receptor (pD2 = 8.61) .
- Selectivity : It shows selectivity over α1 adrenoceptors, making it a potential candidate for treating mood disorders with fewer side effects related to adrenergic pathways .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticonvulsant Activity : In animal models, derivatives of N-(1,4-dioxaspiro[4.5]decan) were tested for anticonvulsant properties, demonstrating significant efficacy in reducing seizure frequency .
- Neuroprotective Effects : The compound has been shown to protect neurons from oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases .
- Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects through modulation of serotonergic pathways .
Study 1: Anticonvulsant Activity
A study conducted on modified spiro compounds revealed that this compound significantly reduced seizures in rodent models when administered at varying doses.
Study 2: Neuroprotection
In vitro assays demonstrated that the compound could reduce cell death in neuronal cultures exposed to neurotoxic agents. This suggests its potential utility in developing treatments for conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-7-methoxybenzofuran-2-carboxamide, and what intermediates are critical?
- Methodology : Synthesis typically involves coupling a 7-methoxybenzofuran-2-carboxylic acid derivative with a 1,4-dioxaspiro[4.5]decan-2-ylmethyl amine intermediate. Key steps include:
- Activation of the carboxylic acid using reagents like EDCl/HOBt to form an active ester.
- Amide bond formation under inert conditions (e.g., N₂ atmosphere) with controlled temperature (0–25°C) to minimize side reactions.
- Protection/deprotection strategies for sensitive functional groups, such as the spirocyclic dioxolane moiety .
- Intermediate Characterization : Intermediates like 1,4-dioxaspiro[4.5]decan-2-ylmethylamine are verified via LC-MS and H NMR to ensure purity before coupling .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Techniques :
- H/C NMR : Resolve spirocyclic and benzofuran protons (e.g., methoxy group at δ ~3.8 ppm, benzofuran aromatic protons at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Confirms 3D conformation, especially the dioxaspiro ring puckering and amide bond geometry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., expected [M+H] ion) .
Q. What preliminary biological activities have been reported for this compound?
- Screening Data : Early studies focus on enzyme inhibition (e.g., kinases, cytochrome P450 isoforms) using fluorometric assays.
- Cellular Assays : Cytotoxicity evaluated in cancer cell lines (e.g., IC₅₀ values via MTT assay). Activity is often compared to analogs lacking the dioxaspiro group to assess structural contributions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Strategies :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility during coupling.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances amide bond formation efficiency.
- Flow Chemistry : Continuous flow systems reduce side reactions and improve reproducibility for intermediates like the spirocyclic amine .
Q. What structure-activity relationships (SAR) are critical for modifying this compound’s bioactivity?
- Key Modifications :
- Spiro Ring Substitution : Replacing the dioxaspiro group with non-cyclic ethers reduces metabolic stability but increases solubility.
- Benzofuran Substituents : Electron-withdrawing groups (e.g., halogens) at the 7-position enhance target binding affinity in kinase assays .
Q. How can molecular docking studies predict this compound’s interaction with biological targets?
- Protocol :
- Target Selection : Prioritize proteins with known benzofuran ligands (e.g., PARP, COX-2).
- Docking Software : AutoDock Vina or Schrödinger Suite to simulate binding poses.
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values to refine models .
Q. How should researchers resolve contradictions in spectral data between synthetic batches?
- Troubleshooting :
- Impurity Profiling : Use HPLC-DAD/ELSD to detect by-products (e.g., hydrolyzed dioxaspiro ring).
- Isotopic Labeling : N-labeled intermediates clarify ambiguous NMR signals in the amide region.
- Cross-Validation : Compare with published crystallographic data (e.g., C=O bond lengths in spiro systems) .
Q. What strategies improve this compound’s metabolic stability in pharmacokinetic studies?
- Approaches :
- Prodrug Design : Mask the amide group with enzymatically cleavable protectors (e.g., ester prodrugs).
- CYP Inhibition Assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism.
- Microsomal Stability Testing : Use liver microsomes to identify vulnerable sites (e.g., dioxolane ring oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
